5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide
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Overview
Description
5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide involves several steps. One common method includes the condensation of 2-amino-2-thiazoline with an excess of triethylmethanetricarboxylate in an inert solvent . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antiviral effects. The exact molecular pathways involved may vary depending on the specific application and target organism .
Comparison with Similar Compounds
5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide can be compared with other thiazole derivatives such as:
5,7-Dichloro-8-hydroxy-2-methylquinoline: This compound has similar structural features but differs in its biological activities and applications.
Thiazole: The parent compound of many thiazole derivatives, known for its diverse biological activities.
1,3,4-Thiadiazole: Another class of compounds with a wide range of biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
62159-73-3 |
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Molecular Formula |
C7H6BrCl2NOS |
Molecular Weight |
303.00 g/mol |
IUPAC Name |
5,7-dichloro-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-ol;bromide |
InChI |
InChI=1S/C7H5Cl2NOS.BrH/c8-4-3-5(9)10-1-2-12-7(10)6(4)11;/h3H,1-2H2;1H |
InChI Key |
GPDNDQRJWDGFIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C(=CC(=[N+]21)Cl)Cl)O.[Br-] |
Origin of Product |
United States |
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